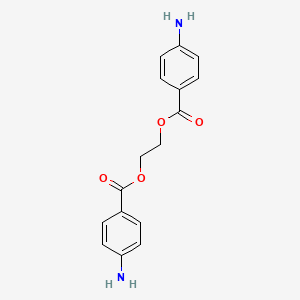

Bis(4-aminobenzoic acid)ethylene ester

Description

Properties

IUPAC Name |

2-(4-aminobenzoyl)oxyethyl 4-aminobenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N2O4/c17-13-5-1-11(2-6-13)15(19)21-9-10-22-16(20)12-3-7-14(18)8-4-12/h1-8H,9-10,17-18H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTDXHXOFPBQISQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)OCCOC(=O)C2=CC=C(C=C2)N)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

58348-62-2 | |

| Details | Compound: Poly(oxy-1,2-ethanediyl), α-(4-aminobenzoyl)-ω-[(4-aminobenzoyl)oxy]- | |

| Record name | Poly(oxy-1,2-ethanediyl), α-(4-aminobenzoyl)-ω-[(4-aminobenzoyl)oxy]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=58348-62-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID501157114 | |

| Record name | Poly(oxy-1,2-ethanediyl), α-(4-aminobenzoyl)-ω-[(4-aminobenzoyl)oxy]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501157114 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

300.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58348-62-2 | |

| Record name | Poly(oxy-1,2-ethanediyl), α-(4-aminobenzoyl)-ω-[(4-aminobenzoyl)oxy]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501157114 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Conditions and Challenges

The process typically employs sulfuric acid or p-toluenesulfonic acid as catalysts, with temperatures ranging from 150–180°C. Azeotropic distillation using toluene or xylene facilitates water removal, shifting the equilibrium toward ester formation. However, unprotected amino groups may undergo side reactions, such as sulfonation or oxidation, necessitating post-reaction purification. For example, in a modified protocol, the amino group is temporarily acetylated prior to esterification, followed by deprotection using aqueous ammonia.

Key Data:

-

Yield: 60–70% (unoptimized)

-

Catalyst: 1–5 mol% H₂SO₄

-

Reaction Time: 12–24 hours

Transesterification Methodology

Transesterification offers a higher-yield alternative by reacting 4-aminobenzoic acid alkyl esters (e.g., ethyl or methyl esters) with ethylene glycol. This method, detailed in patent CN101353311B, leverages the volatility of byproduct alcohols (e.g., ethanol) to drive the reaction to completion.

Process Optimization

The reaction employs transesterification catalysts such as sodium methoxide or titanium isopropoxide (0.1–1.0 wt%), with auxiliary alcohols (e.g., n-butanol) enhancing byproduct removal via fractional distillation. Temperatures of 120–160°C ensure kinetic control, while vacuum distillation minimizes thermal degradation. For instance, reacting 4-aminobenzoic acid ethyl ester with ethylene glycol at 140°C under reduced pressure (50 mmHg) achieves yields exceeding 85%.

Key Data:

-

Yield: 80–90%

-

Catalyst: Ti(OiPr)₄ (0.5 wt%)

-

Byproduct Management: Ethanol removed via distillation

Schotten-Baumann Reaction Pathway

The Schotten-Baumann method involves converting 4-aminobenzoic acid to its acid chloride derivative, followed by reaction with ethylene glycol under basic conditions. This route, though efficient, requires amino group protection to prevent side reactions during acid chloride formation.

Stepwise Synthesis

-

Protection: Acetylation of the amino group using acetic anhydride.

-

Chlorination: Treatment with thionyl chloride (SOCl₂) at 0–5°C.

-

Esterification: Reaction with ethylene glycol in aqueous NaOH (pH 10–12).

-

Deprotection: Hydrolysis with ammonium hydroxide to regenerate the amino group.

Key Data:

-

Yield: 70–80%

-

Reaction Time: 6–8 hours (excluding protection/deprotection)

Enzymatic Synthesis Techniques

Enzymatic esterification using lipases (e.g., Candida antarctica lipase B) provides an eco-friendly route under mild conditions. Solvents such as tert-butanol or ionic liquids stabilize the enzyme while facilitating substrate solubility.

Advantages and Limitations

-

Temperature: 40–60°C

-

Yield: 50–60% (lower due to equilibrium constraints)

-

Catalyst Reusability: 3–5 cycles with <20% activity loss

Comparative Analysis of Methods

| Parameter | Direct Esterification | Transesterification | Schotten-Baumann | Enzymatic |

|---|---|---|---|---|

| Yield (%) | 60–70 | 80–90 | 70–80 | 50–60 |

| Reaction Time (h) | 12–24 | 6–10 | 6–8 | 24–48 |

| Catalyst Cost | Low | Moderate | High | High |

| Byproduct Management | Complex | Efficient | Moderate | None |

Chemical Reactions Analysis

Types of Reactions

Bis(4-aminobenzoic acid)ethylene ester can undergo various chemical reactions, including:

Oxidation: The amino groups can be oxidized to form nitro groups.

Reduction: The ester groups can be reduced to alcohols.

Substitution: The amino groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like acyl chlorides or sulfonyl chlorides can be used for substitution reactions.

Major Products

Oxidation: Formation of bis(4-nitrobenzoic acid)ethylene ester.

Reduction: Formation of bis(4-aminobenzyl alcohol)ethylene ester.

Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

Bis(4-aminobenzoic acid)ethylene ester has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a drug delivery agent due to its ability to form stable complexes with various drugs.

Medicine: Explored for its potential use in the development of new pharmaceuticals, particularly in the treatment of cancer and bacterial infections.

Industry: Utilized in the production of polymers and other advanced materials due to its unique chemical properties.

Mechanism of Action

The mechanism of action of bis(4-aminobenzoic acid)ethylene ester largely depends on its application. In drug delivery, for example, the compound can form stable complexes with drugs, enhancing their solubility and bioavailability. The amino groups can interact with various molecular targets, such as enzymes or receptors, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Structural and Functional Differences

The ethylene ester’s diester architecture contrasts with monoesters like Procaine (diethylaminoethyl ester) and simpler alkyl esters (e.g., ethyl or butyl esters). Functional group variations influence physicochemical properties and applications:

Physicochemical Properties

- Solubility: Procaine’s tertiary amine enhances water solubility (~4 g/L) compared to the ethylene ester, which likely favors organic solvents due to its non-ionizable ethylene bridge .

- Stability : Alkyl esters (e.g., ethyl) hydrolyze faster than aromatic esters. The ethylene ester’s hydrolysis rate is unreported but may depend on pH and temperature .

- Melting Points : Procaine melts at 51°C, while the ethylene ester’s melting point is undocumented .

Research Findings and Mechanistic Insights

Functional Comparisons

Q & A

Q. What are the optimal synthetic routes for Bis(4-aminobenzoic acid)ethylene ester, and how can reaction conditions be systematically optimized?

Methodological Answer: To optimize synthesis, employ a factorial design approach to test variables such as temperature (80–120°C), solvent polarity (e.g., DMF vs. THF), and catalyst loading (e.g., 1–5 mol% of H₂SO₄). Monitor reaction progress via HPLC or TLC, and characterize purity using NMR (¹H/¹³C) and FTIR spectroscopy. For example, evidence from ethyl benzoate derivatives (e.g., Ethyl 3,4-dimethoxybenzoate) highlights the role of solvent choice in esterification efficiency .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing Bis(4-aminobenzoic acid)ethylene ester?

Methodological Answer: Use a combination of:

- ¹H/¹³C NMR to confirm the ethylene ester linkage and aromatic proton environments.

- FTIR to identify amine (-NH₂) and ester (C=O) functional groups (peaks ~3300 cm⁻¹ and ~1700 cm⁻¹, respectively).

- Mass spectrometry (MS) for molecular weight validation.

- HPLC-PDA to assess purity and detect byproducts. Cross-reference with spectral databases (e.g., NIST Chemistry WebBook) to resolve ambiguities .

Q. How can researchers design a stability study for Bis(4-aminobenzoic acid)ethylene ester under varying environmental conditions?

Methodological Answer: Conduct accelerated degradation studies by exposing the compound to:

- Thermal stress (40–80°C for 1–4 weeks).

- Hydrolytic conditions (pH 3–10 buffers).

- Oxidative stress (3% H₂O₂). Analyze degradation products using LC-MS and compare with stability data from structurally similar esters (e.g., ethyl 4-bromo-3-(bromomethyl)benzoate) .

Advanced Research Questions

Q. How can theoretical frameworks (e.g., DFT calculations) resolve contradictions in reported reactivity data for Bis(4-aminobenzoic acid)ethylene ester?

Methodological Answer: Apply density functional theory (DFT) to model electronic properties (e.g., HOMO-LUMO gaps) and predict nucleophilic/electrophilic sites. For instance, discrepancies in amine group reactivity can be addressed by comparing computational results with experimental kinetic data (e.g., ester hydrolysis rates). Link findings to broader theories of aromatic ester chemistry, such as resonance stabilization effects .

Q. What experimental strategies mitigate batch-to-batch variability in synthesizing Bis(4-aminobenzoic acid)ethylene ester for reproducible biological assays?

Methodological Answer: Implement quality-by-design (QbD) principles:

- Define critical quality attributes (CQAs) like purity (>98%) and particle size.

- Use statistical process control (SPC) to monitor key parameters (e.g., reaction time, stirring speed).

- Validate reproducibility across 3–5 independent batches via ANOVA analysis. Reference case studies from membrane technology research, where process control minimizes variability .

Q. How should researchers design a factorial experiment to evaluate the compound’s catalytic activity in polymer crosslinking?

Methodological Answer: Employ a 2³ factorial design to test:

- Independent variables : Catalyst concentration (0.1–1.0 wt%), temperature (60–100°C), and monomer ratio (1:1 to 1:3).

- Response variables : Gel fraction (%) and tensile strength (MPa). Analyze interactions using response surface methodology (RSM) and validate with DSC/TGA to assess thermal stability changes .

Addressing Data Contradictions

Q. How to reconcile conflicting reports on the compound’s thermal stability in polymer composites?

Methodological Answer: Perform comparative TGA-DSC studies under inert (N₂) and oxidative (air) atmospheres. For example, if one study reports decomposition at 200°C (N₂) and another at 180°C (air), contextualize results by linking degradation mechanisms to environmental conditions. Cross-validate with FTIR to identify decomposition products (e.g., CO₂ or NH₃ release) .

Q. What methodological flaws could explain discrepancies in the reported biological activity of Bis(4-aminobenzoic acid)ethylene ester derivatives?

Methodological Answer: Audit experimental designs for:

- Solvent effects : DMSO vs. aqueous buffers may alter compound aggregation.

- Cell line variability : Test across multiple lines (e.g., HEK293 vs. HeLa).

- Dose-response thresholds : Ensure linearity in the 1–100 µM range. Replicate studies using blinded protocols and publish raw data for meta-analysis .

Theoretical and Methodological Integration

Q. How can researchers integrate this compound into a theoretical framework for sustainable material science?

Methodological Answer: Align with green chemistry principles by:

- Evaluating atom economy during synthesis.

- Assessing biodegradability via enzymatic hydrolysis (e.g., lipase-mediated ester cleavage).

- Comparing lifecycle impacts (e.g., energy use, waste generation) with petroleum-based analogs. Use case studies from renewable fuel engineering to benchmark sustainability metrics .

Q. What advanced statistical methods are suitable for analyzing structure-activity relationships (SAR) in Bis(4-aminobenzoic acid)ethylene ester derivatives?

Methodological Answer: Apply multivariate analysis (e.g., PCA or PLS regression) to correlate structural descriptors (e.g., logP, polar surface area) with biological endpoints. Validate models using leave-one-out cross-validation (LOOCV) and external datasets. Reference SAR studies from benzoic acid esters with validated QSAR models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.